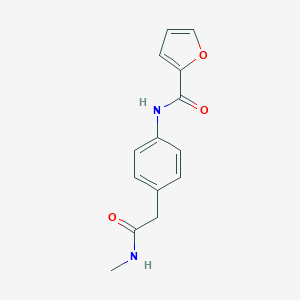

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-15-13(17)9-10-4-6-11(7-5-10)16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWMJLWQWLBCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(2-(methylamino)-2-oxoethyl)aniline with furan-2-carboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets within cells. For instance, in cancer cells, the compound may induce apoptosis by activating the p53 pathway, leading to cell cycle arrest and programmed cell death . The exact molecular targets and pathways involved can vary depending on the specific application and the type of cells being studied.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogues

Biological Activity

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), in vitro evaluations, and case studies that elucidate its effects on different biological systems.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : CHNO

- IUPAC Name : this compound

The structural components include a furan ring, a carboxamide group, and a phenyl moiety substituted with a methylamino group, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with similar structures were tested against various cancer cell lines, showing varying degrees of cytotoxicity.

Case Study: Antiproliferative Effects

A comparative analysis of structural analogs revealed that modifications in the phenyl ring significantly influenced antiproliferative activity. For example, compounds with electron-donating groups at specific positions on the phenyl ring displayed enhanced activity against breast cancer cell lines (MCF-7, SKBR3, MDA-MB-231). The IC values for these compounds ranged from 8.50 µM to 12.51 µM, highlighting the importance of substituent positioning and electronic effects in enhancing biological activity .

The mechanism by which this compound exerts its effects appears to involve:

- Induction of Apoptosis : Studies indicated that treatment with this compound led to increased levels of cleaved PARP and cell cycle arrest in the G2-M phase, confirming its role in apoptosis induction.

- Cell Cycle Regulation : The compound was shown to interfere with cell cycle progression, leading to growth inhibition in sensitive cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that:

- Substituent Effects : The presence of electron-withdrawing groups enhances cytotoxicity.

- Ring Modifications : Alterations in the furan or phenyl rings can significantly affect the compound's binding affinity to target proteins involved in cancer progression.

Table: Comparative Biological Activity Data

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10.5 | Induces apoptosis |

| Compound A | SKBR3 | 8.50 | Cell cycle arrest |

| Compound B | MDA-MB-231 | 12.51 | Apoptosis induction |

Antimicrobial Activity

In addition to anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity. Various studies indicate that modifications in the side chains can enhance antibacterial properties against both Gram-positive and Gram-negative bacteria.

Evaluation Methodology

Antimicrobial efficacy was assessed using the disk diffusion method and minimum inhibitory concentration (MIC) determinations. Compounds showed promising results with MIC values ranging from 46.9 µg/mL to 93.7 µg/mL against selected bacterial strains .

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Typical routes involve coupling furan-2-carboxylic acid derivatives with substituted phenylamines. For example, amide bond formation via activation of the carboxylic acid (e.g., using EDCl/HOBt) followed by nucleophilic substitution ( ) .

- Optimization : Reaction conditions (temperature, solvent, catalyst) significantly impact yield. For instance, acetonitrile under reflux () or Lewis acid catalysis () improves efficiency. Purification via reverse-phase HPLC (RP-HPLC) ensures high purity (≥95%) ().

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Assign proton environments (e.g., furan ring protons at δ ~6.2–7.5 ppm) and confirm substituent positions ().

- LC-MS : Verify molecular weight ([M+H]⁺ peaks) and monitor purity ().

- X-ray crystallography : Resolve 3D structure, including dihedral angles between aromatic rings and intramolecular interactions (e.g., hydrogen bonds) ().

Q. How can researchers assess the purity and identify impurities in synthesized batches?

- Methodology :

- Analytical HPLC : Use UV detection at λ = 254 nm with C18 columns to quantify purity ().

- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) via fragmentation patterns ().

- Elemental analysis : Confirm molecular formula consistency (C, H, N, S content) ().

Advanced Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Assay standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa), compound concentration, and incubation time ( ) .

- Dose-response curves : Calculate IC₅₀ values under consistent conditions to compare potency ( ) .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability between datasets ().

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., STING pathway proteins) ( ) .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD analysis) ().

- QSAR modeling : Corstruct quantitative structure-activity relationships using substituent electronic parameters ( ) .

Q. How can researchers design experiments to elucidate the mechanism of action (MoA)?

- Methodology :

- Knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., immune signaling proteins) and assess activity loss ().

- Pull-down assays : Label the compound with biotin and identify binding partners via streptavidin affinity ( ) .

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment ().

Intermediate Questions

Q. What strategies improve solubility and stability for in vivo studies?

- Methodology :

- Derivatization : Introduce polar groups (e.g., -OH, -SO₃H) on the phenyl or furan rings ().

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability ().

- pH adjustment : Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 to mimic physiological conditions ().

Q. How can structure-activity relationships (SAR) guide further optimization?

- Methodology :

- Analog synthesis : Modify substituents (e.g., methylamino to ethylamino) and compare bioactivity ( ) .

- Crystallographic data : Correlate binding pocket interactions (e.g., hydrogen bonds with O2 of furan) with activity ().

- Free-Wilson analysis : Quantify contributions of specific substituents to potency ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.